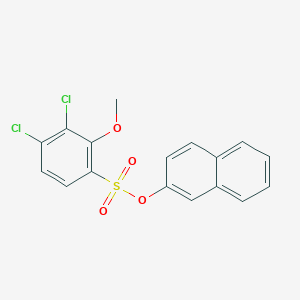

Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

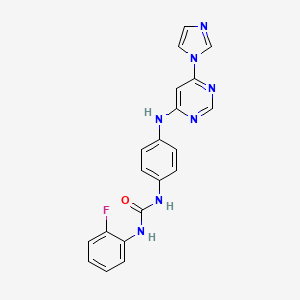

The synthesis of this compound involves several steps. One possible approach could be the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). In this process, diethyl(α-azido(benzamido)methyl)phosphonate (1) acts as a dipole, reacting with 2-naphthyl propiolate (2) to form the desired product. The reaction likely proceeds via the formation of an extremely stable triazole bond between two molecules .

Molecular Structure Analysis

The molecular structure of “Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate” has been characterized using X-ray crystallography. The optimized geometry obtained from DFT calculations closely matches the experimental bond lengths and angles. The compound’s IR and NMR spectra provide additional insights into its structure .

Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups. For instance, it could undergo nucleophilic substitution reactions, aromatic substitutions, or other transformations. Further experimental studies are needed to explore its reactivity in detail .

科学的研究の応用

Chemical Reactions and Synthesis : Naphthalene derivatives, including Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate, are significant in various chemical synthesis processes. For instance, the autoxidation reactions of different aromatic o-Aminohydroxynaphthalenes, which are products of the anaerobic reduction of sulfonated azo dyes by microorganisms, have been studied (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999). Additionally, the application of microwave energy in the sulfonation of naphthalene has been explored, demonstrating an increase in reaction speed (Abramovitch, Abramovitch, Iyanar, & Tamareselvy, 1991).

Environmental Studies : In environmental science, the determination of benzene- and naphthalenesulfonates in wastewater is crucial. A study on the solid-phase extraction method for enriching aromatic sulfonates from industrial wastewaters highlighted the importance of these compounds in environmental monitoring (Altenbach & Giger, 1995). Additionally, the study of electrospun polymer nanofibers as solid-phase extraction sorbents for trace pollutants in environmental water further emphasized the relevance of such compounds in environmental analyses (Qi, Kang, Chen, Zhang, Wei, & Gu, 2008).

Biological and Pharmaceutical Research : Naphthalene derivatives are also significant in biological and pharmaceutical research. For example, the evaluation of sulfonamide derivatives of Dagenan Chloride, which includes naphthalene structures, has been conducted for their potential as lipoxygenase and α-glucosidase inhibitors, indicating their potential in therapeutic applications (Abbasi, Najm, Rehman, Rasool, Khan, Ashraf, Nasar, & Alam, 2015).

Materials Science : In materials science, sulfonated polybenzothiazoles containing naphthalene have been developed for use as proton exchange membranes, demonstrating the role of naphthalene derivatives in advanced material development (Wang, Lee, Lee, Kang, Shin, Zhuang, Lee, & Guiver, 2015). Another study on proton exchange membranes derived from sulfonated polybenzothiazoles containing naphthalene units further underscores the significance of these compounds in material engineering (Wang & Guiver, 2017).

特性

IUPAC Name |

naphthalen-2-yl 3,4-dichloro-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2O4S/c1-22-17-15(9-8-14(18)16(17)19)24(20,21)23-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZKBBRWEHTXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2968750.png)

![N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B2968752.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2968758.png)

![2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2968764.png)

![4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2968767.png)

![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)

![1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2968771.png)